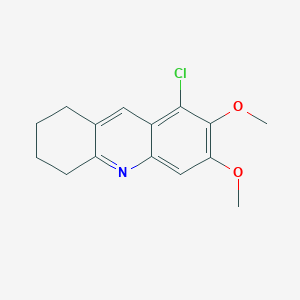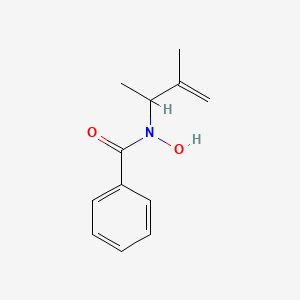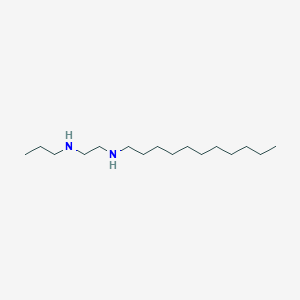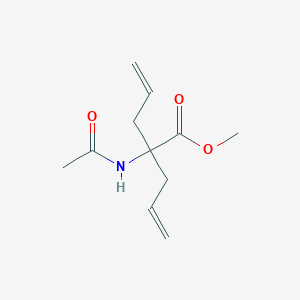
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is a chemical compound with the molecular formula C6H3F2N3O and a molecular weight of 171.1 g/mol . This compound is characterized by the presence of a cyano group at the 5-position, a difluoromethyl group at the 6-position, and a hydroxyl group at the 4-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to introduce the cyano, difluoromethyl, and hydroxyl groups onto the pyrimidine ring. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Analyse Des Réactions Chimiques
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Applications De Recherche Scientifique
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the difluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine can be compared with other pyrimidine derivatives such as 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives. While both classes of compounds share the pyrimidine scaffold, the presence of the difluoromethyl group in this compound imparts unique chemical properties, such as increased stability and reactivity. Similar compounds include 5-cyano-6-phenyl-2,4-disubstituted pyrimidines, which have been studied for their antitumor activity .
Propriétés
Numéro CAS |
425395-57-9 |
|---|---|
Formule moléculaire |
C6H3F2N3O |
Poids moléculaire |
171.10 g/mol |
Nom IUPAC |
4-(difluoromethyl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H3F2N3O/c7-5(8)4-3(1-9)6(12)11-2-10-4/h2,5H,(H,10,11,12) |
Clé InChI |
PXWWQSCWVTXNEF-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=O)N1)C#N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol](/img/structure/B14242160.png)
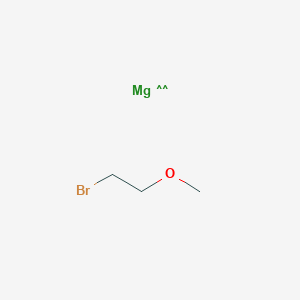
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)
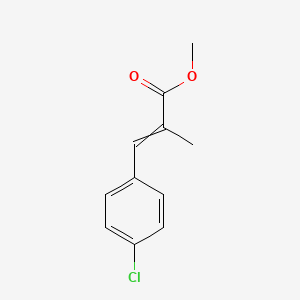

![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14242180.png)
![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
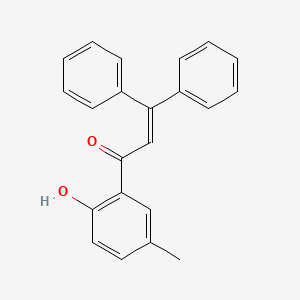

![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
